N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride
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Overview
Description
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is a chemical compound with the molecular formula C10H15N3·HCl. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride typically involves the reaction of 2,6-diaminopyridine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through a series of steps, including cyclization and methylation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context[4][4].
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine: The base form without the hydrochloride salt.
6,7-Dimethyl-5,6,7,8-tetrahydropterine: A related compound with a similar ring structure but different functional groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar structural features.
Uniqueness
N,N-Dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where these properties are advantageous .
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-13(2)10-9-4-5-11-7-8(9)3-6-12-10;/h3,6,11H,4-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUGHFSLFBUXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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